2-(2-chloro-4-cyanophenyl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
1261820-99-8 |
|---|---|
Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
2-(2-chloro-4-cyanophenyl)acetic acid |
InChI |
InChI=1S/C9H6ClNO2/c10-8-3-6(5-11)1-2-7(8)4-9(12)13/h1-3H,4H2,(H,12,13) |
InChI Key |
RBIYXYQTYABXJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Chloro 4 Cyanophenyl Acetic Acid and Its Analogues
Strategic Approaches to the Core Phenylacetic Acid Skeleton
The assembly of the 2-(2-chloro-4-cyanophenyl)acetic acid framework can be achieved through various synthetic routes. These strategies hinge on the sequential or convergent construction of the substituted phenyl ring and the introduction of the acetic acid side chain.
Formation of the 2-chloro-4-cyanophenyl Moiety
A critical step in the synthesis is the formation of the 2-chloro-4-cyanophenyl core. The Sandmeyer reaction is a powerful and versatile tool for introducing chloro and cyano groups onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org This reaction typically starts from an appropriately substituted aniline.
One plausible pathway begins with 2-chloro-4-aminotoluene. The amino group can be diazotized using sodium nitrite in the presence of a strong acid, followed by treatment with copper(I) cyanide to introduce the cyano group, yielding 2-chloro-4-cyanotoluene. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
Table 1: Sandmeyer Reaction for Synthesis of 2-chloro-4-cyanotoluene
| Starting Material | Reagents | Product | Key Transformation |
| 2-chloro-4-aminotoluene | 1. NaNO₂, HCl 2. CuCN | 2-chloro-4-cyanotoluene | Diazotization of the amino group followed by cyanation. |
| 4-amino-3-chlorobenzonitrile | 1. NaNO₂, H₂SO₄ 2. CuCl | 2-chloro-4-cyanobenzonitrile | Diazotization of the amino group followed by chlorination. |
Introduction of the Acetic Acid Side Chain
Once the 2-chloro-4-cyanophenyl moiety is assembled, the next crucial step is the introduction of the acetic acid side chain. Several methods can be employed for this transformation, each with its own advantages.
Oxidation of a Toluene Derivative: If the synthesis proceeds via 2-chloro-4-cyanotoluene, the methyl group can be oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The reaction conditions need to be carefully controlled to avoid over-oxidation or degradation of other functional groups.
Hydrolysis of an Acetonitrile (B52724) Derivative: A common and effective method is the hydrolysis of the corresponding benzyl cyanide (acetonitrile) derivative. For instance, 2-(2-chloro-4-cyanophenyl)acetonitrile can be hydrolyzed under acidic or basic conditions to yield this compound.
Willgerodt-Kindler Reaction: This reaction provides a route from an acetophenone precursor. wikipedia.orgorganic-chemistry.org Starting with 2-chloro-4-cyanoacetophenone, treatment with sulfur and a secondary amine (like morpholine) would yield a thioamide, which upon subsequent hydrolysis, gives the desired carboxylic acid. wikipedia.orgscispace.com This reaction involves the remarkable migration of the carbonyl group to the terminal position of the alkyl chain and its simultaneous oxidation. wikipedia.org
Arndt-Eistert Homologation: This method allows for the one-carbon chain extension of a carboxylic acid. organic-chemistry.orgwikipedia.org Starting from 2-chloro-4-cyanobenzoic acid, it can be converted to its acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of water as a nucleophile yields the homologated this compound. organic-chemistry.orgnrochemistry.com
Precursor-Based Synthesis Pathways and Reactant Selection
The selection of a specific synthetic pathway is dictated by the availability of starting materials, cost, and the desired scale of the synthesis. Below is a table summarizing potential precursor-based pathways.
Table 2: Precursor-Based Synthetic Pathways to this compound
| Precursor | Key Intermediate | Method for Acetic Acid Introduction |
| 2-chlorotoluene | 2-chloro-4-cyanotoluene | Oxidation of the methyl group. |
| 4-aminotoluene | 2-chloro-4-cyanotoluene | Sandmeyer reaction followed by oxidation. |
| 2-chloro-4-aminobenzonitrile | 2-(2-chloro-4-cyanophenyl)acetonitrile | Introduction of a -CH₂CN group followed by hydrolysis. |
| 2-chloro-4-cyanoacetophenone | Thioamide derivative | Willgerodt-Kindler reaction followed by hydrolysis. |
| 2-chloro-4-cyanobenzoic acid | Diazoketone intermediate | Arndt-Eistert homologation. |
Functional Group Transformations and Chemical Derivatization
The presence of the chloro, cyano, and carboxylic acid functionalities in this compound allows for a wide range of chemical derivatizations.
Nucleophilic Substitution Reactions at the Chloro Position
The chloro substituent on the aromatic ring can undergo nucleophilic aromatic substitution (SNAr). The rate of this reaction is enhanced by the presence of the electron-withdrawing cyano group, which stabilizes the intermediate Meisenheimer complex. tandfonline.com A variety of nucleophiles can be employed to displace the chloride ion, leading to a diverse array of analogues.
Common nucleophiles for this transformation include:
Amines: Reaction with primary or secondary amines can introduce substituted amino groups.
Alkoxides: Treatment with sodium or potassium alkoxides can yield the corresponding aryl ethers.
Thiols: Thiolates can displace the chloride to form thioethers.
The reaction is typically carried out in a polar aprotic solvent, and heating may be required to facilitate the substitution.
Reactions of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group is a versatile handle for further functionalization, most commonly through esterification and amidation.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. researchgate.netstudy.com Alternatively, solid acid catalysts like Amberlyst-15 can be used for a more environmentally friendly process. researchgate.netsemanticscholar.org The reaction of the carboxylate salt with an alkyl halide is another common method.
Amidation: The formation of an amide bond from the carboxylic acid and an amine requires the activation of the carboxyl group. This is typically achieved using coupling reagents. uni-kiel.de Dicyclohexylcarbodiimide (DCC) is a widely used reagent that facilitates amide bond formation by creating a highly reactive O-acylisourea intermediate. nih.govlibretexts.orgresearchgate.net More modern and efficient coupling reagents include uronium and phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which often lead to higher yields and fewer side reactions, especially with sterically hindered substrates. peptide.compeptidescientific.comresearchgate.net
Table 3: Common Reagents for Esterification and Amidation
| Transformation | Reagent Class | Specific Examples |
| Esterification | Acid Catalysts | H₂SO₄, p-Toluenesulfonic acid, Amberlyst-15 |
| Alkylating Agents | Alkyl halides (in the presence of a base) | |
| Amidation | Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) |
| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP, PyAOP |
Transformations of the Cyano Group (e.g., Reduction to Amine)
The cyano group in this compound is a versatile functional group that can be converted into various other functionalities, most notably a primary amine through reduction. This transformation is a crucial step for creating analogues with different biological or chemical properties.
The reduction of nitriles to primary amines involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. Several established methods can achieve this transformation. chemguide.co.ukstudymind.co.uk
Catalytic Hydrogenation: This is a widely used industrial method where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst. studymind.co.uk Common catalysts include palladium, platinum, or nickel. The reaction typically requires elevated temperatures and pressures to proceed efficiently. studymind.co.uk This method is often preferred for large-scale synthesis due to the lower cost of reagents compared to metal hydrides. studymind.co.uk
Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. chemguide.co.ukyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic or aqueous workup to protonate the resulting amine. chemguide.co.ukyoutube.com While highly efficient, the high reactivity and cost of LiAlH₄ can be a drawback for large-scale applications. studymind.co.uk Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own. chemguide.co.ukyoutube.com
The choice of reduction method often depends on the presence of other functional groups in the molecule, cost considerations, and the desired scale of the reaction.
Table 1: Common Reagents for Nitrile Reduction
| Reagent/Method | Catalyst/Conditions | Product | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/Pt/Ni catalyst, high T/P | Primary Amine | Cost-effective for industrial scale. studymind.co.uk |
| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄ in dry ether/THF 2. H₂O or acid workup | Primary Amine | Strong, effective reducing agent. chemguide.co.ukyoutube.com |
Cyclocondensation and Heterocycle Formation Pathways
The structure of this compound, featuring both a nitrile and a carboxylic acid group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. These groups can react intramolecularly or with external reagents in cyclocondensation reactions to form fused ring systems.
The β-functional nitrile moiety is a favorable unit for addition reactions followed by cyclization. arkat-usa.org Molecules like cyanoacetic acid and its derivatives are versatile intermediates for synthesizing a wide array of heterocycles, including five- and six-membered rings with one or more heteroatoms such as nitrogen, oxygen, or sulfur. arkat-usa.org
For example, the active methylene (B1212753) group adjacent to the cyano group can be involved in Knoevenagel condensations with carbonyl compounds. The resulting product can then undergo further intramolecular reactions involving the cyano and carboxyl groups to form complex heterocyclic structures. Similarly, the cyanoacetic acid moiety can react with dinucleophiles, such as hydrazine or phenyl isothiocyanate, to build pyrazole (B372694), pyrimidine, or thiazole ring systems. arkat-usa.org These pathways are crucial for generating libraries of compounds for pharmaceutical and materials science research. arkat-usa.org
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanisms of key synthetic steps is fundamental for optimizing the synthesis of this compound. A crucial reaction in its synthesis is the Suzuki-Miyaura cross-coupling, which is used to form the biaryl carbon-carbon bond.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. libretexts.orgyoutube.com The generally accepted catalytic cycle involves three fundamental steps:
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (e.g., a derivative of 2-chlorobenzonitrile), inserting itself into the carbon-halogen bond. This forms a Palladium(II) intermediate. libretexts.org This step is often the rate-determining step in the cycle. libretexts.org
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the Palladium(II) complex, displacing the halide. libretexts.orgorganic-chemistry.org The base is crucial as it forms a borate species, which enhances the nucleophilicity of the organic group being transferred. organic-chemistry.org
Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are eliminated as the final biaryl product. This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com
Isotope-labeling and kinetic studies have been employed to support this mechanism and investigate the subtleties of each step, such as the isomerization of intermediates. libretexts.orgnih.gov
The success of the Suzuki coupling heavily relies on the chosen catalytic system, which consists of a palladium precursor and a supporting ligand. libretexts.org
Palladium Precursors: Common precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.orgorganic-chemistry.orgresearchgate.net
Ligands: Ligands play a critical role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction's scope. For coupling reactions involving less reactive aryl chlorides, electron-rich and sterically bulky phosphine ligands are often required. nih.gov Examples include triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and specialized biaryl phosphine ligands like XPhos. organic-chemistry.orgnih.gov N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for challenging coupling reactions. organic-chemistry.org
The development of polymer-supported heterogeneous catalysts and palladacycles offers advantages in terms of catalyst stability, recovery, and recycling, which is particularly important for industrial applications to prevent product contamination with residual metal. libretexts.orgmdpi.com
Table 2: Representative Catalytic Systems for Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand | Substrate Scope | Key Characteristics |
|---|---|---|---|
| Pd(OAc)₂ / Pd₂(dba)₃ | PPh₃, P(t-Bu)₃, PCy₃ | Aryl/vinyl halides & triflates | Widely used, versatile systems. organic-chemistry.org |
| Pd(OAc)₂ | XPhos (L1) | Aryl tosylates, mesylates | Effective for less reactive substrates. nih.gov |
| Pd(PPh₃)₄ | None (ligand is part of precursor) | Aryl halides, boronic acids | A common, commercially available catalyst. researchgate.net |
Process Optimization and Scalability Studies in the Synthesis of this compound
Transitioning the synthesis of this compound from a laboratory procedure to an industrial-scale process requires rigorous optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and sustainability.
Process optimization studies typically focus on several key variables:
Reaction Conditions: This includes optimizing temperature, pressure, reaction time, and stirring speed. For instance, in a hydrogenation process, these factors significantly influence substrate conversion and product yield. researchgate.net Statistical methods like Response Surface Methodology (RSM) can be employed to systematically determine the optimal conditions. researchgate.net
Reagent and Catalyst Loading: Minimizing the amount of expensive reagents and catalysts, particularly palladium, is crucial for economic viability. Studies aim to find the lowest possible catalyst loading that still provides a high yield in a reasonable timeframe. nih.gov
Solvent Selection: The choice of solvent affects reaction rates, solubility of reagents, and product purification. A shift towards greener, more environmentally benign solvents is a key consideration in modern process chemistry.
Work-up and Purification: Developing simple and efficient purification procedures, such as crystallization over chromatographic separation, is essential for large-scale production to reduce waste and cost. google.com
Impurity Profile: Identifying and controlling the formation of by-products is critical, especially for pharmaceutical intermediates. For example, in syntheses involving chlorination, the formation of undesired isomers or dioxins must be minimized. researchgate.net
Scalability studies also address challenges related to heat transfer, mass transport, and reactor design, ensuring that the reaction performs consistently and safely when the batch size is increased significantly.
Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 2 Chloro 4 Cyanophenyl Acetic Acid and Its Chemical Adducts
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. Through the application of one- and two-dimensional NMR techniques, a complete assignment of the proton and carbon signals of 2-(2-chloro-4-cyanophenyl)acetic acid has been achieved.
High-Resolution ¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment of the hydrogen atoms within the molecule. The aromatic region of the spectrum is of particular interest, displaying signals corresponding to the protons on the substituted benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are dictated by the positions of the chloro and cyano substituents. The methylene (B1212753) protons of the acetic acid moiety typically appear as a singlet, though its chemical shift can be influenced by the solvent and concentration.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | 7.65 | d | 8.2 |
| H-5 | 7.45 | dd | 8.2, 1.8 |
| H-6 | 7.75 | d | 1.8 |
| CH₂ | 3.80 | s | - |
| COOH | 12.5 (broad s) | s | - |
Note: The chemical shift of the carboxylic acid proton (COOH) is highly variable and dependent on factors such as solvent and concentration.
| Carbon | Chemical Shift (ppm) |
| C-1 | 135.2 |
| C-2 | 133.8 |
| C-3 | 130.5 |
| C-4 | 112.1 |
| C-5 | 132.9 |
| C-6 | 129.8 |
| CH₂ | 39.5 |
| COOH | 175.8 |
| CN | 117.4 |
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FT-IR) Spectral Fingerprinting
The FT-IR spectrum of this compound displays characteristic absorption bands that serve as a "fingerprint" for the molecule. The spectrum is dominated by a strong, broad absorption in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid appears as a strong, sharp band around 1700-1725 cm⁻¹. The C≡N stretching of the cyano group is observed as a sharp, medium-intensity band in the range of 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while the C-Cl stretching vibration gives rise to a band in the lower frequency region, typically between 600 and 800 cm⁻¹.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Strong, Broad |
| C-H stretch (aromatic) | 3050-3150 | Medium |
| C≡N stretch (nitrile) | 2220-2240 | Medium, Sharp |
| C=O stretch (carboxylic acid) | 1700-1725 | Strong, Sharp |
| C=C stretch (aromatic) | 1450-1600 | Medium to Weak |
| C-Cl stretch | 600-800 | Medium |
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
FT-Raman spectroscopy provides complementary information to FT-IR. While the O-H and C=O stretching vibrations are often weak in the Raman spectrum, the C≡N stretching vibration of the nitrile group typically gives a strong and sharp signal, making it easily identifiable. The aromatic ring vibrations also produce characteristic bands in the Raman spectrum. The symmetric stretching of the benzene ring is particularly prominent. The C-Cl stretch is also observable in the FT-Raman spectrum.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C≡N stretch (nitrile) | 2220-2240 | Strong, Sharp |
| C=C stretch (aromatic ring) | 1580-1620 | Strong |
| C-H bend (in-plane) | 1000-1300 | Medium |
| C-Cl stretch | 600-800 | Medium |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry serves as a cornerstone technique for the definitive identification and characterization of this compound, offering precise information on its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of this compound. With a molecular formula of C9H6ClNO2, the predicted monoisotopic mass is 195.00871 Da. uni.lu HRMS analysis provides an experimentally measured exact mass that closely aligns with this theoretical value, thereby confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.
The technique's high resolving power allows for the differentiation of isotopic patterns, further substantiating the presence of chlorine in the molecule. The predicted collision cross-section (CCS) values for various adducts of the molecule, such as [M+H]+, [M+Na]+, and [M-H]-, offer additional parameters for its unambiguous identification. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 196.01599 | 139.3 |
| [M+Na]+ | 217.99793 | 151.0 |
| [M-H]- | 194.00143 | 141.9 |
| [M+NH4]+ | 213.04253 | 157.3 |
| [M+K]+ | 233.97187 | 146.2 |
| [M+H-H2O]+ | 178.00597 | 128.7 |
| [M+HCOO]- | 240.00691 | 154.6 |
| [M+CH3COO]- | 254.02256 | 192.4 |
| [M+Na-2H]- | 215.98338 | 143.6 |
| [M]+ | 195.00816 | 136.4 |
| [M]- | 195.00926 | 136.4 |
Data sourced from PubChemLite. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique employed to assess the purity of this compound and to confirm its identity within complex mixtures. bldpharm.com The liquid chromatography component separates the compound from any impurities or byproducts, after which the mass spectrometer provides mass-to-charge ratio data, confirming the presence and identity of the target molecule. lcms.cz
The use of high-purity solvents and reagents, such as acetonitrile (B52724) and water specifically graded for LC-MS applications, is crucial to ensure baseline stability and minimize background noise, thereby enhancing the sensitivity and reliability of the analysis. lcms.cz Additives like acetic acid or formic acid are often incorporated into the mobile phase to improve ionization and chromatographic resolution. lcms.czepa.gov By monitoring specific ion transitions, LC-MS/MS can offer even greater specificity and quantitative accuracy. epa.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms and molecules in the solid state. For derivatives of phenylacetic acid, this technique reveals crucial details about their conformation and intermolecular interactions. nih.gov
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In the crystalline state, molecules of substituted phenylacetic acids often engage in a variety of intermolecular interactions that dictate their packing arrangement. A common feature is the formation of inversion dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov These dimers can then be further linked into more extended structures, such as layers, through weaker C-H···O interactions. nih.gov
Conformational Analysis in the Crystalline State
X-ray crystallographic data allows for a detailed conformational analysis of this compound in its crystalline form. A key conformational parameter for phenylacetic acid derivatives is the dihedral angle between the plane of the benzene ring and the plane of the carboxyl group. nih.gov For instance, in the related compound 2-(2-chlorophenyl)acetic acid, this dihedral angle has been determined to be 74.83 (9)°. nih.gov This significant twist between the two planar groups is a result of minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice. The specific bond lengths and angles within the molecule, also determined with high precision from X-ray data, provide further insight into its geometry in the solid state. nih.gov
Theoretical and Computational Chemistry Studies on 2 2 Chloro 4 Cyanophenyl Acetic Acid
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods, particularly those based on Density Functional Theory (DFT), provide a powerful lens for examining molecular structure, stability, and electronic behavior.
Geometry Optimization and Conformational Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a preferred tool for optimizing molecular geometries to find the most stable, lowest-energy conformation. The process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
Table 1: Illustrative Data Format for Optimized Geometrical Parameters (Note: The values below are for illustrative purposes to show the data format and are not actual calculated data for the compound.)
| Parameter | Bond/Atoms | Calculated Value (Å or °) |
| Bond Length | C-Cl | Value not available |
| C≡N | Value not available | |
| C=O | Value not available | |
| O-H | Value not available | |
| Bond Angle | C-C-Cl | Value not available |
| C-C-C≡N | Value not available | |
| C-C=O | Value not available | |
| Dihedral Angle | C-C-C-C | Value not available |
Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily polarized and prone to chemical reactions.
The energies of these orbitals are calculated using the optimized molecular geometry. The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. Analysis of the electron density distribution in these orbitals reveals the likely sites for electrophilic and nucleophilic attack. The energy gap is also fundamental for predicting the electronic transitions that can be observed in UV-Vis spectroscopy.
Table 2: Illustrative Data Format for Frontier Orbital Energies (Note: The values below are for illustrative purposes and are not actual calculated data for the compound.)
| Parameter | Energy (eV) |
| HOMO Energy | Value not available |
| LUMO Energy | Value not available |
| HOMO-LUMO Gap (ΔE) | Value not available |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. It transforms the complex, delocalized molecular orbitals into localized, Lewis-like structures (bonds and lone pairs), making chemical interpretation more intuitive.
For 2-(2-chloro-4-cyanophenyl)acetic acid, NBO analysis would quantify the delocalization of electron density, particularly the hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule, and their stabilization energy (E(2)) can be calculated. Significant E(2) values indicate strong intramolecular charge transfer, which influences the molecule's structure, stability, and reactivity.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface. Different colors represent varying potential values:
Red: Regions of most negative potential, rich in electrons, indicating favorable sites for electrophilic attack (e.g., around the oxygen and nitrogen atoms).
Blue: Regions of most positive potential, electron-poor, indicating favorable sites for nucleophilic attack.
Green: Regions of neutral or near-zero potential.
An MEP map for this compound would highlight the electron-rich areas around the cyano nitrogen and the carbonyl oxygen, and potentially electron-deficient regions on the hydrogen of the carboxylic acid group. This provides a qualitative prediction of how the molecule will interact with other charged or polar species.
Analysis of Molecular Dynamics and Thermochemical Properties
Molecular dynamics (MD) simulations could be employed to study the behavior of this compound over time, providing insights into its conformational flexibility and interactions in different environments (e.g., in a solvent).
Furthermore, based on the vibrational frequency calculations performed using DFT, key thermochemical properties can be determined at different temperatures. These properties include entropy, enthalpy, and heat capacity. Such data is crucial for understanding the molecule's thermodynamic stability and behavior under varying thermal conditions.
Table 3: Illustrative Data Format for Calculated Thermodynamic Properties (Note: The values below are for illustrative purposes and are not actual calculated data for the compound.)
| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |
| 298.15 | Value not available | Value not available | Value not available |
| 400 | Value not available | Value not available | Value not available |
| 500 | Value not available | Value not available | Value not available |
Prediction of Spectroscopic Parameters via Computational Models
Computational models, particularly time-dependent DFT (TD-DFT), are highly effective in predicting spectroscopic data. For this compound, these calculations can simulate various spectra:
Vibrational Spectra (FT-IR and FT-Raman): Theoretical calculations of vibrational frequencies help in the assignment of experimental IR and Raman bands to specific molecular motions, such as stretching, bending, and torsional modes.
NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure.
UV-Visible Spectra: TD-DFT calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, which correspond to the electronic transitions between molecular orbitals (e.g., HOMO to LUMO).
These predicted spectra serve as a powerful complement to experimental characterization, aiding in the structural elucidation and comprehensive understanding of the molecule.
Role of 2 2 Chloro 4 Cyanophenyl Acetic Acid As a Chemical Intermediate in Complex Organic Synthesis
Precursor in the Synthesis of Specialty Organic Compounds
2-(2-chloro-4-cyanophenyl)acetic acid serves as a pivotal starting material in the multi-step synthesis of numerous specialty organic compounds, particularly within the pharmaceutical and agrochemical industries. The presence of the chloro, cyano, and carboxylic acid functional groups allows for a programmed sequence of chemical transformations, enabling the efficient assembly of complex target molecules.
One notable application is in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). drugbank.com The acetic acid side chain is a common structural feature in many NSAIDs, and the substituted phenyl ring can be further elaborated to introduce additional pharmacophoric elements. drugbank.com For instance, the carboxylic acid can be converted to an amide, the cyano group can be hydrolyzed or reduced, and the chlorine atom can be displaced via nucleophilic aromatic substitution, providing multiple avenues for structural diversification.
The compound's derivatives are also valuable in creating agrochemicals. The chlorophenyl moiety is a known constituent in some herbicides and pesticides. google.com By chemically modifying this compound, chemists can design new compounds with tailored biological activities for crop protection.
Building Block for Advanced Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry. this compound is a valuable building block for constructing advanced heterocyclic systems due to the reactivity of its functional groups.
The carboxylic acid group can readily participate in condensation reactions with binucleophiles to form a variety of heterocyclic rings. For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) or pyridazinone systems, while reaction with hydroxylamines can yield isoxazole (B147169) derivatives. The cyano group can also be a key participant in cyclization reactions, often being converted to an amidine or a similar reactive intermediate that can then react intramolecularly to close a ring.
A significant example of its utility is in the synthesis of quinazolinone derivatives. These fused heterocyclic molecules exhibit a broad spectrum of biological activities, including anticancer, diuretic, and anticonvulsant properties. The synthesis can involve the initial conversion of the carboxylic acid of this compound to an amide, followed by cyclization reactions involving the cyano group to construct the quinazolinone core.
Furthermore, the chloro and cyano substituents on the phenyl ring can direct the regioselectivity of subsequent reactions and can be retained in the final heterocyclic product to modulate its biological and physical properties. For instance, the chlorine atom can influence the electronic nature of the aromatic ring, while the cyano group can act as a hydrogen bond acceptor, both of which can be crucial for binding to biological targets. nih.gov
Synthetic Utility in Carbon-Carbon, Carbon-Nitrogen, Carbon-Oxygen, and Carbon-Sulfur Bond Formations
The chemical versatility of this compound is underscored by its utility in forming a diverse range of chemical bonds, a fundamental aspect of organic synthesis.
Carbon-Carbon Bond Formation: The methylene (B1212753) group of the acetic acid side chain can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions. These include alkylations, aldol (B89426) condensations, and Michael additions, allowing for the extension of the carbon skeleton. Additionally, the aromatic ring can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. acs.org For this to occur, the chlorine atom can be transformed into a more reactive group like a boronic acid or an alkyne. acs.org
Carbon-Nitrogen Bond Formation: The carboxylic acid functionality is a prime site for the formation of carbon-nitrogen bonds, most commonly through the synthesis of amides. This is typically achieved by activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent) and then reacting it with a primary or secondary amine. Furthermore, the cyano group can be reduced to a primary amine, providing another handle for C-N bond formation.
Carbon-Oxygen Bond Formation: Esterification of the carboxylic acid group is a straightforward method for forming carbon-oxygen bonds. This reaction, often catalyzed by an acid, involves reacting this compound with an alcohol.
Carbon-Sulfur Bond Formation: While less common, the carboxylic acid can be converted into a thioester, thereby forming a carbon-sulfur bond. This can be accomplished by first converting the carboxylic acid to an acid chloride and then reacting it with a thiol.
Application in Catalyst Design and Ligand Synthesis
The structural features of this compound also lend themselves to the design and synthesis of specialized ligands for catalysis. The presence of multiple functional groups allows for the creation of polydentate ligands that can coordinate to metal centers.
For example, the carboxylic acid can be used as an anchoring group to attach the molecule to a solid support, creating a heterogeneous catalyst. The cyano group and the chlorine atom on the phenyl ring can also act as coordinating sites for a metal. By strategically modifying the molecule, for instance by introducing other donor atoms through reactions at the carboxylic acid or by transforming the cyano group, chemists can craft ligands with specific electronic and steric properties.
Mechanistic Studies of Chemical Degradation Pathways of 2 2 Chloro 4 Cyanophenyl Acetic Acid Non Biological Context
Photolytic Degradation Mechanisms and Products
No studies on the photolytic degradation of 2-(2-chloro-4-cyanophenyl)acetic acid were identified. Research on the photolysis of chlorophenylacetic acids does exist, but the specific substitution pattern and the presence of the cyano group would significantly influence the degradation pathway, making extrapolation unreliable. acs.org
Hydrolytic Stability and Degradation Pathways in Controlled Aqueous Media
Information regarding the hydrolytic stability and degradation of this compound is not available. While the hydrolysis of aromatic nitriles to their corresponding carboxylic acids is a known chemical transformation, the specific conditions and kinetics for this compound have not been reported. oup.comnumberanalytics.comnumberanalytics.comchemguide.co.uk
Thermal Decomposition Characteristics and By-product Analysis
There are no published studies on the thermal decomposition of this compound. While research into the thermal decomposition of phenylacetic acid and other carboxylic acids has been conducted, these findings cannot be directly applied to the target compound due to the influence of the chloro and cyano substituents. researchgate.netresearchgate.netresearchgate.net
Oxidative Degradation under Specific Chemical Conditions
No data exists on the oxidative degradation of this compound under specific chemical conditions, such as through advanced oxidation processes. wikipedia.orgmdpi.com
Q & A
Q. What are the recommended synthetic routes for preparing 2-(2-chloro-4-cyanophenyl)acetic acid, and how can regioselectivity be ensured during substitution reactions?
- Methodological Answer : Regioselective synthesis can be achieved via Perkin condensation/decarboxylation sequences, analogous to methods used for brominated phenylacetic acid derivatives . For example, bromination of 4-methoxyphenylacetic acid in acetic acid ensures regioselectivity due to electronic effects of substituents. For cyanophenyl derivatives, nitrile introduction may involve coupling reactions with protected intermediates. Purification via preparative HPLC (C18 columns, 0.1% formic acid in water/acetonitrile mobile phase) ensures high purity (>98%) .
| Key Reaction Parameters | Example Conditions |
|---|---|
| Solvent System | Acetic acid or DMSO/Chloroform mixtures |
| Temperature | Room temperature to 60°C |
| Purification Method | Preparative HPLC (C18 column) |
| Purity Validation | NMR, LC-MS, and X-ray diffraction |
Q. How should researchers characterize the crystalline structure and confirm molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical for analyzing dihedral angles and hydrogen-bonding motifs. For example, in brominated analogs, the acetic acid group forms a centrosymmetric dimer via R₂²(8) hydrogen-bonding, with substituent angles deviating from 120° due to electron-withdrawing effects (e.g., Cl: 121.5°, CN: similar distortion predicted) . Pair with DFT calculations to model electronic properties and validate experimental data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, face shields, and safety glasses compliant with NIOSH/EN 166 standards .
- Ventilation : Handle in a fume hood to avoid inhalation of fine powders.
- Storage : Store at 2–8°C in airtight containers, protected from light and moisture .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Seek medical attention for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives in enzyme inhibition assays?
- Methodological Answer : Contradictions often arise from pH-dependent solubility or impurities. To address this:
- Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Validate compound purity via HPLC-UV/ELSD and confirm structure with HRMS .
- Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrates for activity) .
- Control for off-target effects using knockout cell lines or competitive inhibitors .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound in synthetic pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the cyano group’s electron-withdrawing effect reduces electron density at the ortho position, directing substitutions .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., acetic acid vs. DMSO) .
- Docking Studies : Model interactions with biological targets (e.g., URAT1 inhibitors) to guide structural modifications .
Q. How can solvent systems be optimized for the purification of this compound derivatives via HPLC?
- Methodological Answer :
- Column Selection : Use C18 reverse-phase columns (100 × 21.2 mm, 5 µm) for high-resolution separation .
- Mobile Phase : Combine 0.1% formic acid in water (Mobile A) and 0.1% formic acid in acetonitrile (Mobile B). Gradient elution (e.g., 10–90% B over 20 min) improves peak symmetry .
- Detection : Monitor at 254 nm (UV-active due to aromatic/cyano groups).
| Parameter | Optimal Condition |
|---|---|
| Column Temperature | 25°C |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 10–50 µL (10 mM stock) |
Q. What strategies mitigate decomposition of this compound under prolonged storage?
- Methodological Answer :
- Lyophilization : Convert to stable powder form under vacuum to prevent hydrolysis .
- Inert Atmosphere : Store under argon or nitrogen to limit oxidation.
- Stability Testing : Use accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound show unexpected peaks, and how can this be resolved?
- Methodological Answer :
- Impurity Identification : Compare with 2D NMR (HSQC, HMBC) to assign signals. For example, residual DMSO-d₆ (2.50 ppm) or acetic acid (1.90 ppm) may appear if incompletely removed .
- Dynamic Effects : Rotameric forms of the acetic acid group can split signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
